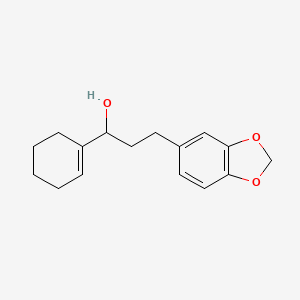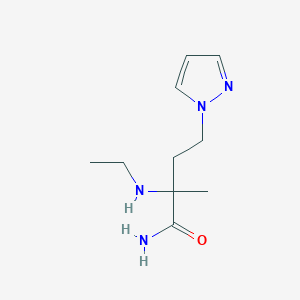
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate, also known by its systematic name 3-(cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C9H17NO2S. It is a white to light yellow solid, and its melting point ranges from 68.0°C to 73.0°C . This compound belongs to the class of azetidine derivatives.
Métodos De Preparación
Synthetic Routes: The synthesis of tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the reaction between tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate and a cyanomethylating agent (such as acetonitrile). The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
Análisis De Reacciones Químicas
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the cyanoethyl group.
Reduction Reactions: Reduction of the cyano group could yield the corresponding amine.
Other Transformations: Further functionalization or derivatization can occur.
Cyanomethylation: Acetonitrile (CHCN) is commonly used as the cyanomethylating agent.
Reduction: Various reducing agents (e.g., lithium aluminum hydride, sodium borohydride) can reduce the cyano group.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group would yield the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It could serve as a building block for drug development.
Chemical Biology: Researchers may explore its interactions with biological targets.
Materials Science: Its unique structure may find applications in materials design.
Mecanismo De Acción
The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
Remember that this compound’s potential lies in its versatility and applications across various scientific domains
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,6-7H2,1-4H3 |
Clave InChI |
UTZROFZBLJHFTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1CN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)


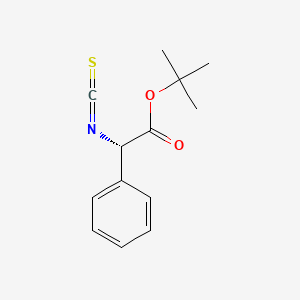
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
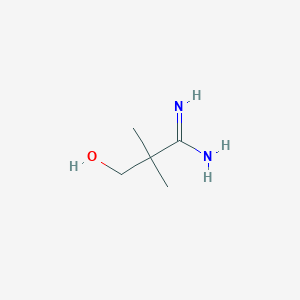
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
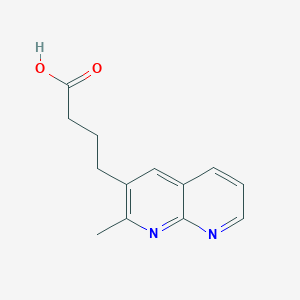
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

